molecular formula C25H28OS B3044705 6-Tritylsulfanylhexan-1-ol CAS No. 100360-57-4

6-Tritylsulfanylhexan-1-ol

Cat. No.: B3044705
CAS No.: 100360-57-4
M. Wt: 376.6 g/mol
InChI Key: KIVCMHJKLQHCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tritylsulfanylhexan-1-ol is an organic compound with the molecular formula C25H26OS It is characterized by the presence of a trityl (triphenylmethyl) group attached to a sulfanyl (thiol) group, which is further connected to a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tritylsulfanylhexan-1-ol typically involves the following steps:

    Formation of Tritylthiol: Trityl chloride (triphenylmethyl chloride) is reacted with thiourea to form tritylthiol.

    Alkylation: The tritylthiol is then alkylated with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the alkyl halide, resulting in the formation of this compound.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetone or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Tritylsulfanylhexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Thionyl chloride, pyridine as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hexane derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

6-Tritylsulfanylhexan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 6-Tritylsulfanylhexan-1-ol is primarily based on its functional groups. The sulfanyl group can participate in redox reactions, acting as a nucleophile or an electrophile depending on the reaction conditions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity. The trityl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptohexan-1-ol: Similar structure but lacks the trityl group, making it less sterically hindered.

    6-Tritylsulfanylhexane: Similar structure but lacks the hydroxyl group, affecting its solubility and hydrogen bonding capability.

    Tritylthiol: Contains the trityl and sulfanyl groups but lacks the hexanol chain, resulting in different reactivity and applications.

Uniqueness

6-Tritylsulfanylhexan-1-ol is unique due to the combination of the trityl, sulfanyl, and hexanol groups. This combination provides a balance of steric hindrance, nucleophilicity, and hydrogen bonding capability, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

6-tritylsulfanylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28OS/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVCMHJKLQHCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373037
Record name 6-tritylsulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100360-57-4
Record name 6-tritylsulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tritylsulfanylhexan-1-ol
Reactant of Route 2
Reactant of Route 2
6-Tritylsulfanylhexan-1-ol
Reactant of Route 3
Reactant of Route 3
6-Tritylsulfanylhexan-1-ol
Reactant of Route 4
Reactant of Route 4
6-Tritylsulfanylhexan-1-ol
Reactant of Route 5
Reactant of Route 5
6-Tritylsulfanylhexan-1-ol
Reactant of Route 6
Reactant of Route 6
6-Tritylsulfanylhexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.